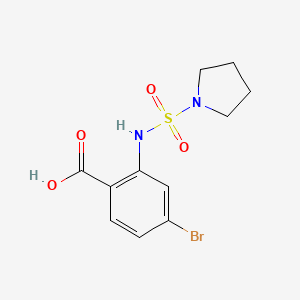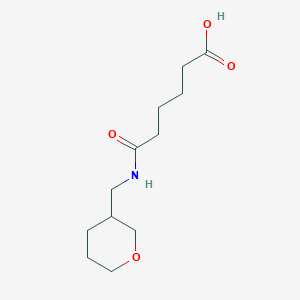
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid, commonly known as BPSA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications. BPSA is a sulfonamide derivative that belongs to the family of benzoic acids. It has a molecular formula of C12H14BrN2O4S and a molecular weight of 386.22 g/mol. In
Mechanism of Action
The mechanism of action of BPSA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. BPSA has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. BPSA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
BPSA has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by BPSA can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of acetylcholinesterase by BPSA can lead to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in various physiological processes, including muscle contraction and cognitive function.
Advantages and Limitations for Lab Experiments
BPSA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BPSA also has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on BPSA. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and inflammation. Another potential direction is to explore its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its effects on various biochemical pathways.
In conclusion, BPSA is a chemical compound that has potential uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential uses and limitations of BPSA in scientific research.
Synthesis Methods
BPSA can be synthesized by reacting 4-bromo-2-nitrobenzoic acid with pyrrolidine and then treating the resulting compound with sulfamic acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BPSA. The purity of the synthesized compound can be improved by recrystallization from ethanol.
Scientific Research Applications
BPSA has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of sulfonamide derivatives, and as a ligand for the preparation of metal complexes. BPSA has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
4-bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c12-8-3-4-9(11(15)16)10(7-8)13-19(17,18)14-5-1-2-6-14/h3-4,7,13H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZLZAPLCVLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=C(C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-ylsulfonylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)




![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)



![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)

![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)